

# The Discovery and Synthesis of PKM2 Activator 5: A Technical Guide

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## **Abstract**

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form makes it an attractive target for therapeutic intervention. Small molecule activators of PKM2 that stabilize the active tetramer are of significant interest for their potential to reprogram cancer cell metabolism and inhibit tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **PKM2 activator 5**, a potent N,N'-diarylsulfonamide-based activator of PKM2. Detailed experimental protocols for its synthesis and characterization, along with a summary of its known biological activities and relevant signaling pathways, are presented.

# Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells.[2] Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is subject to complex allosteric regulation.[3] In cancer cells, PKM2 is often found in its less active dimeric state, which slows down the glycolytic flux and allows for the accumulation of glycolytic



intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[3] This metabolic reprogramming is a hallmark of cancer known as the Warburg effect.[1]

Activation of PKM2, forcing it into its stable and highly active tetrameric form, can reverse the Warburg effect by promoting the conversion of PEP to pyruvate, thereby increasing ATP production and reducing the availability of biosynthetic precursors.[2] This has been shown to suppress tumor growth in preclinical models, validating PKM2 as a promising therapeutic target.[4]

## **Discovery of PKM2 Activator 5**

**PKM2 activator 5** belongs to a class of substituted N,N'-diarylsulfonamides identified through high-throughput screening as potent activators of PKM2.[5] In the seminal work by Boxer et al. (2010), a luciferase-coupled assay was used to screen a large chemical library for compounds that could activate recombinant human PKM2.[6] **PKM2 activator 5**, also referred to as compound 8 in some commercial contexts, emerged as a promising hit from this screen.[5]

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **PKM2 activator 5** and related compounds for comparison.

| Compound                               | Target | Assay Type                   | AC50 (μM)               | Reference |
|--|--------|------------------------------|-------------------------|-----------|
| PKM2 activator 5 (compound 8)          | PKM2   | Luciferase-<br>coupled assay | 0.316                   | [5]       |
| DASA-58                                | PKM2   | Biochemical                  | 0.038                   | [7]       |
| TEPP-46                                | PKM2   | Biochemical                  | 0.092                   | [7]       |
| Fructose-1,6-<br>bisphosphate<br>(FBP) | PKM2   | -                            | Endogenous<br>Activator | [3]       |

## **Synthesis of PKM2 Activator 5**

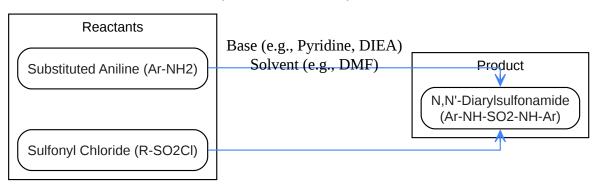


While a detailed, step-by-step synthesis protocol for **PKM2 activator 5** is not explicitly available in a single source, the general synthesis of N,N'-diarylsulfonamides is well-described. The following is a representative protocol based on the procedures outlined for this class of compounds.

## **General Synthetic Scheme**

The synthesis of N,N'-diarylsulfonamides typically involves the coupling of a substituted aniline with a sulfonyl chloride.

Diagram: General Synthetic Scheme for N,N'-diarylsulfonamides



General Synthesis of N,N'-Diarylsulfonamides

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Caption: General reaction scheme for the synthesis of N,N'-diarylsulfonamides.

## **Representative Experimental Protocol**

#### Materials:

- · Appropriately substituted aniline
- Sulfonyl chloride
- Pyridine or Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)



- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- To a solution of the substituted aniline (2 equivalents) in DMF, add the base (e.g., pyridine,
   2.2 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of the sulfonyl chloride (1 equivalent) in DMF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N,N'diarylsulfonamide.
- Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

# Experimental Protocols for Biological Evaluation PKM2 Enzyme Activity Assay (LDH-Coupled)



This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[7]

#### Reagents:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl<sub>2</sub>
- Recombinant human PKM2
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide (NADH)
- Lactate dehydrogenase (LDH)
- PKM2 Activator 5 (or other test compounds)
- DMSO (vehicle control)

#### Procedure (96-well plate format):

- Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
- Add 190 μL of the master mix to each well of a 96-well plate.
- Add 5  $\mu L$  of the test compound at various concentrations (or DMSO for control) to the respective wells.
- Initiate the reaction by adding 5 μL of the diluted PKM2 enzyme solution.
- Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20-30 minutes using a microplate reader.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.





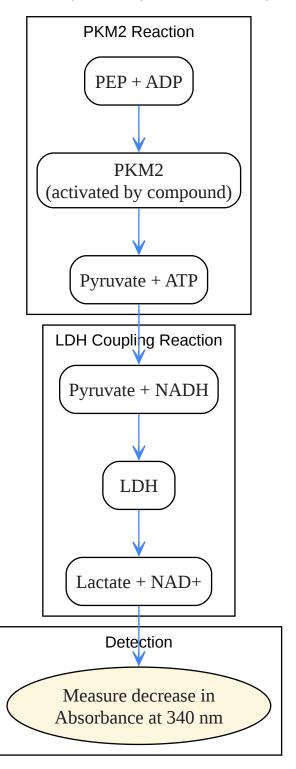


• Plot the reaction velocity against the concentration of the activator and fit the data to a doseresponse curve to determine the AC50 value.

Diagram: LDH-Coupled Assay Workflow



#### LDH-Coupled Assay for PKM2 Activity



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Caption: Workflow of the lactate dehydrogenase (LDH)-coupled assay.



## **Cellular Thermal Shift Assay (CETSA)**

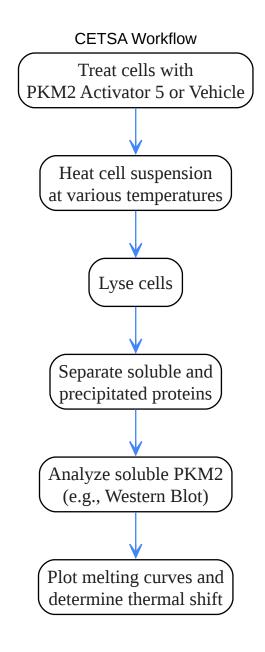
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]

#### Procedure:

- Cell Treatment: Treat intact cells with PKM2 activator 5 or vehicle control for a defined period.
- Heating: Heat the cell suspensions to a range of temperatures.
- Lysis: Lyse the cells to release the proteins.
- Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.
- Analysis: A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow





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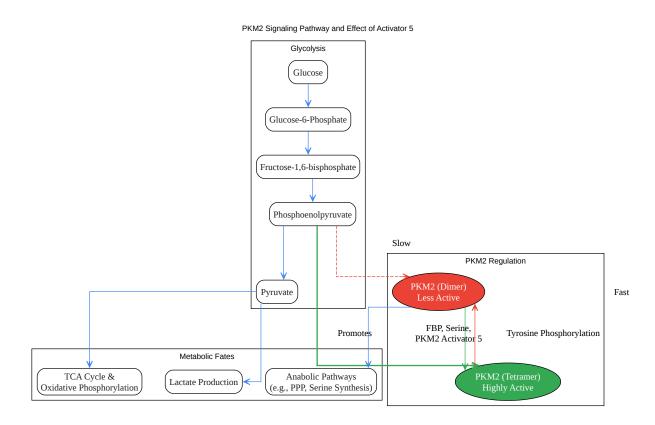
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

# PKM2 Signaling and Mechanism of Action

PKM2 activation by small molecules like **PKM2 activator 5** stabilizes the tetrameric conformation of the enzyme.[3] This leads to a shift in cellular metabolism away from anabolic pathways and towards catabolic glycolysis, resulting in increased pyruvate and ATP production.

Diagram: PKM2 Signaling Pathway





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Caption: Simplified PKM2 signaling pathway illustrating the shift from anabolic to catabolic metabolism upon activation.

## **Cellular Effects and Therapeutic Potential**

Activation of PKM2 by N,N'-diarylsulfonamides has been shown to have significant effects on cancer cell metabolism and proliferation.

- Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activators reduce the flux of glycolytic intermediates into anabolic pathways.[4]
- Induction of Serine Auxotrophy: Cancer cells treated with PKM2 activators exhibit an increased dependence on exogenous serine for survival, as the endogenous synthesis of serine from glycolytic intermediates is reduced.[9]
- Inhibition of Tumor Growth: In preclinical xenograft models, small molecule activators of PKM2 have been shown to inhibit tumor formation and growth.[4]

### **Conclusion and Future Directions**

**PKM2 activator 5** and other N,N'-diarylsulfonamide-based compounds represent a promising class of molecules for the therapeutic targeting of cancer metabolism. Their ability to allosterically activate PKM2 and reprogram cellular metabolism provides a clear rationale for their further development. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data for these compounds to guide their translation into clinical settings. Furthermore, exploring the efficacy of PKM2 activators in combination with other anticancer agents that target different cellular pathways may lead to more effective therapeutic strategies.

Disclaimer: This document is intended for informational and research purposes only. The provided protocols are representative and may require optimization for specific experimental conditions. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.



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